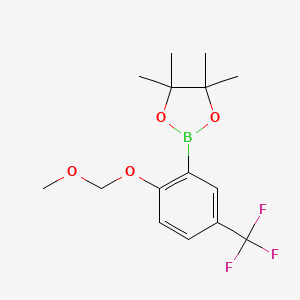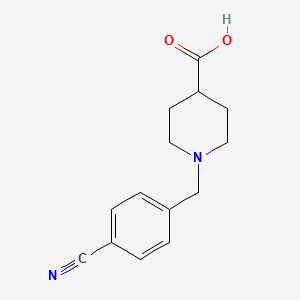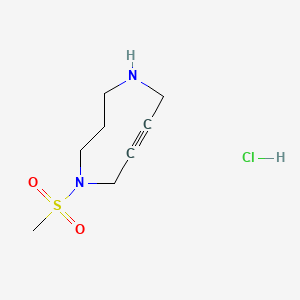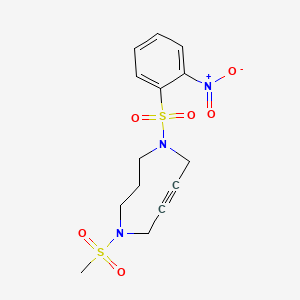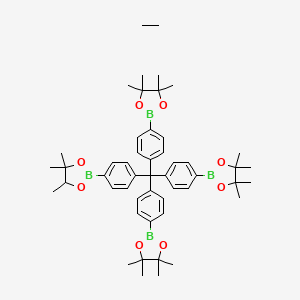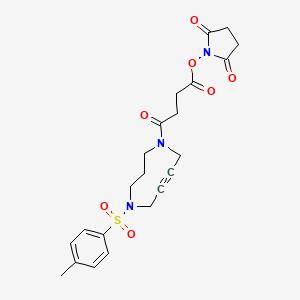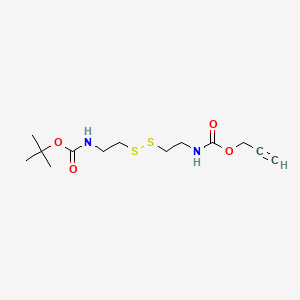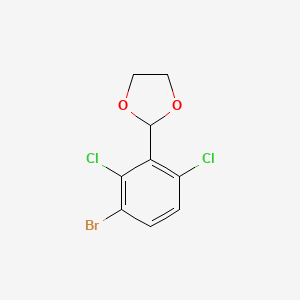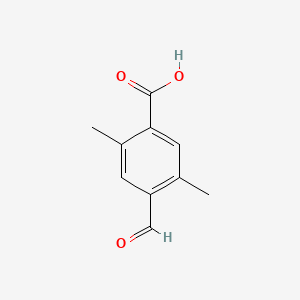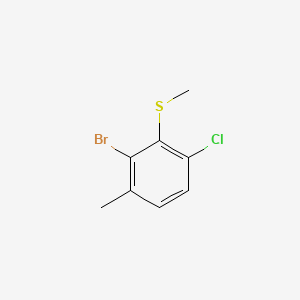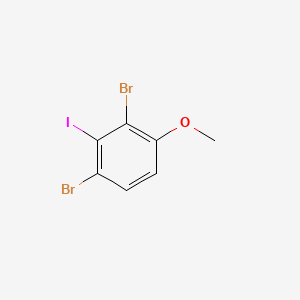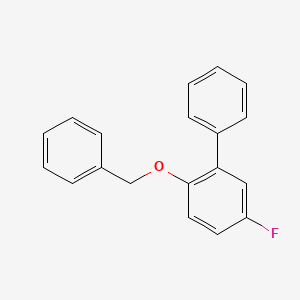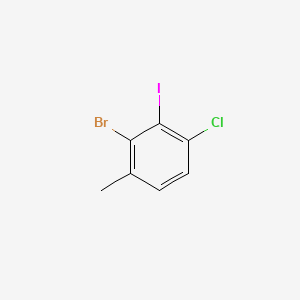
2-Bromo-4-chloro-3-iodo-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-iodo-1-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of 1-methylbenzene (toluene). The process can be summarized as follows:
Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1-methylbenzene.
Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to obtain 2-bromo-4-chloro-1-methylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of halogens, the compound can participate in further substitution reactions where electrophiles replace one of the halogen atoms.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic substitution, especially in the presence of strong nucleophiles and under high-temperature conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride or iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further halogenation can lead to the formation of polyhalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-3-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-iodo-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of multiple halogens can influence the reactivity and selectivity of the compound in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the chlorine atom.
2-Chloro-4-iodo-1-methylbenzene: Similar structure but lacks the bromine atom.
2-Bromo-4-chloro-1-methylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
2-Bromo-4-chloro-3-iodo-1-methylbenzene is unique due to the presence of three different halogens on the benzene ring
Properties
IUPAC Name |
3-bromo-1-chloro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKILGRHADSPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
